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Compound of Interest

Compound Name: 4-Methylhistamine hydrochloride

Cat. No.: B139109 Get Quote

For researchers, scientists, and professionals in drug development, understanding the nuanced

differences between endogenous molecules and their synthetic analogs is paramount. This

guide provides a detailed, data-driven comparison of 4-Methylhistamine hydrochloride and

its parent compound, histamine, focusing on their structural, physicochemical, and

pharmacological properties.

Structural and Physicochemical Properties
Histamine is a biogenic amine derived from the decarboxylation of the amino acid histidine. 4-

Methylhistamine is a derivative of histamine with a methyl group substituted at the 4-position of

the imidazole ring. This seemingly minor structural modification significantly alters its

pharmacological profile.
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Property
4-Methylhistamine
Hydrochloride

Histamine

IUPAC Name

2-(4-methyl-1H-imidazol-5-

yl)ethan-1-amine

dihydrochloride

2-(1H-imidazol-4-

yl)ethanamine

Molecular Formula C₆H₁₁N₃ · 2HCl C₅H₉N₃

Molecular Weight 198.10 g/mol 111.15 g/mol

Structure

A histamine molecule with a

methyl group at the 4-position

of the imidazole ring.

An imidazole ring with a two-

carbon ethylamine side chain.

Solubility Soluble in water.
Soluble in water and ethanol.

[1]

Pharmacological Profile: A Tale of Receptor
Selectivity
The primary pharmacological distinction between 4-Methylhistamine and histamine lies in their

affinity and selectivity for the four known histamine receptor subtypes (H1, H2, H3, and H4).

While histamine is a non-selective agonist, potently activating all four receptors, 4-

Methylhistamine exhibits remarkable selectivity for the H4 receptor.

Receptor Binding Affinities (Ki) and Functional
Potencies (EC50)
The following tables summarize the binding affinities and functional potencies of 4-

Methylhistamine and histamine at the four human histamine receptor subtypes. It is important

to note that values can vary between studies due to different experimental conditions.

4-Methylhistamine Hydrochloride
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Receptor Binding Affinity (Ki)
Functional Potency
(EC50/pEC50)

Notes

H1 >10 µM -log EC50 = 4.57[2]
Very low affinity and

potency.

H2 -log KD = 4.27[2] -log EC50 = 5.23[2]

Significantly lower

affinity and potency

compared to H4.

H3 Very low potency[3][4] -

Considered to have

negligible activity at

the H3 receptor.

H4
7.0 ± 1.2 nM[3][4], 50

nM[5]
pEC50 = 7.4 ± 0.1[5]

Potent and selective

H4 receptor agonist.

Histamine

Receptor Binding Affinity (Ki) Functional Potency (EC50)

H1 - 47 nM

H2 - -

H3 - -

H4
3.8 ± 0.8 nM (in Tris buffer)[4],

4.7 ± 0.3 nM[4]
-

Signaling Pathways
The differential receptor activation by histamine and 4-Methylhistamine translates into distinct

downstream signaling cascades.

Histamine Signaling Network
Histamine, as a non-selective agonist, can initiate a broad spectrum of cellular responses by

activating all four receptor subtypes, which couple to different G proteins.
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Histamine Receptor Signaling Pathways

4-Methylhistamine Signaling Pathway
In contrast, 4-Methylhistamine primarily activates the H4 receptor, leading to the inhibition of

adenylyl cyclase and a decrease in intracellular cAMP levels.
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4-Methylhistamine Signaling Pathway

Experimental Protocols
The following are representative protocols for key experiments used to characterize the

interaction of ligands with histamine receptors.

Histamine H1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test

compound for the H1 receptor.
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Workflow:

Prepare H1R-expressing cell membranes

Incubate membranes with [³H]mepyramine
and varying concentrations of test compound

Separate bound and free radioligand
by rapid vacuum filtration

Quantify bound radioactivity
using liquid scintillation counting

Analyze data to determine Ki value

Click to download full resolution via product page

H1 Receptor Radioligand Binding Assay Workflow

Detailed Methodology:

Membrane Preparation: Homogenize cells or tissues expressing the histamine H1 receptor

in a suitable buffer and prepare a membrane fraction by centrifugation.

Incubation: In a 96-well plate, incubate a fixed amount of membrane protein with a constant

concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) and a range of

concentrations of the unlabeled test compound.

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters,

which traps the membrane-bound radioligand while allowing the unbound radioligand to pass

through.
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Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound

radioligand.

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify

the amount of radioactivity using a liquid scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the test

compound concentration. Fit the data to a sigmoidal dose-response curve to determine the

IC50 value, from which the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff

equation.

Histamine H2 Receptor cAMP Functional Assay
This protocol measures the ability of a test compound to stimulate or inhibit the production of

cyclic AMP (cAMP) via the H2 receptor.

Workflow:

Culture cells expressing H2 receptors

Incubate cells with test compound
(and forskolin for antagonists)

Lyse cells to release intracellular cAMP

Quantify cAMP levels using a
competitive immunoassay (e.g., HTRF, ELISA)

Analyze data to determine EC50 or IC50 value
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H2 Receptor cAMP Functional Assay Workflow

Detailed Methodology:

Cell Culture: Culture a suitable cell line stably or transiently expressing the human histamine

H2 receptor in 96- or 384-well plates.

Compound Preparation: Prepare serial dilutions of the test compound in an appropriate

assay buffer.

Cell Stimulation: Remove the culture medium and add the test compound to the cells. For

antagonist testing, pre-incubate the cells with the antagonist before adding a known H2

agonist. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP

degradation.

Cell Lysis and cAMP Detection: After the incubation period, lyse the cells and measure the

intracellular cAMP concentration using a commercially available detection kit, such as those

based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked

Immunosorbent Assay (ELISA).

Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound

concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for

agonists) or IC50 (for antagonists).

Conclusion
In summary, while histamine acts as a broad-spectrum agonist across all four histamine

receptor subtypes, 4-Methylhistamine hydrochloride is a highly selective and potent agonist

for the H4 receptor. This selectivity makes 4-Methylhistamine an invaluable pharmacological

tool for elucidating the specific physiological and pathophysiological roles of the H4 receptor,

particularly in the context of inflammation and immune responses. For researchers

investigating H4 receptor-mediated pathways, 4-Methylhistamine provides a level of specificity

that is unattainable with histamine. Conversely, histamine remains the tool of choice for

studying the integrated physiological responses involving multiple histamine receptor subtypes.
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The choice between these two compounds is, therefore, critically dependent on the specific

research question and the desired level of receptor selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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